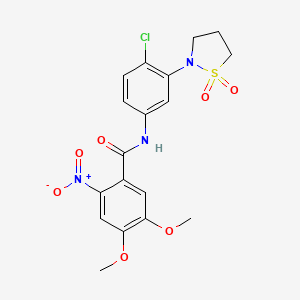

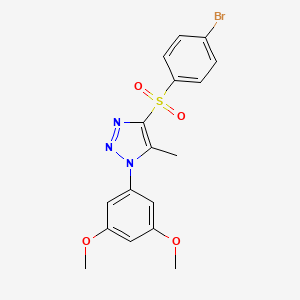

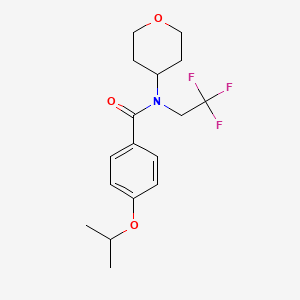

![molecular formula C15H21ClN2O5 B2454661 tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate CAS No. 1823319-96-5](/img/structure/B2454661.png)

tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate, also known as TBC, is a synthetic compound that has been used in a variety of scientific research applications. It is an organosulfur compound that is part of a larger class of compounds known as carbamates. TBC has been used in the synthesis of other compounds, as a catalyst in reactions, and as an inhibitor of enzymes. In addition, it has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthetic Applications :

- Tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds, such as in the rapid synthetic method for an important intermediate in omisertinib (AZD9291), with a total yield of 81% from commercially available starting materials (Zhao et al., 2017).

- They are also used in the preparation of α-amino acids and their derivatives through N-methylation reactions, highlighting the relative reactivity determined by comparative ease of complexation to copper (Easton et al., 1991).

Catalytic and Enantioselective Reactions :

- Tert-butyl carbamates are involved in rhodium-catalyzed enantioselective addition reactions, demonstrating their use in the development of asymmetric synthesis processes (Storgaard & Ellman, 2009).

Development of Therapeutic Agents :

- Some tert-butyl carbamate derivatives have shown potential in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, by acting as β-secretase and acetylcholinesterase inhibitors (Camarillo-López et al., 2020).

Chemoselective Transformations :

- These compounds are used in chemoselective transformations of amino protecting groups, such as in the synthesis of N-tert-butyldimethylsilyloxycarbonyl group from N-tert-butoxycarbonyl and N-benzyloxycarbonyl, which can react with various electrophiles to yield N-ester type compounds (Sakaitani & Ohfune, 1990).

Environmental Applications :

- Tert-butyl carbamates have been used in environmentally benign reactions for the deprotection of esters and ethers, demonstrating their utility in green chemistry applications (Li et al., 2006).

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-7-11(21-4)9(16)6-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKYAIAABVMKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

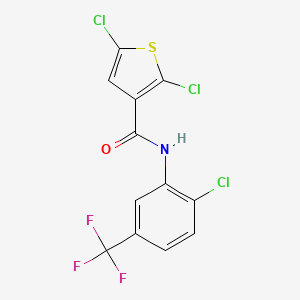

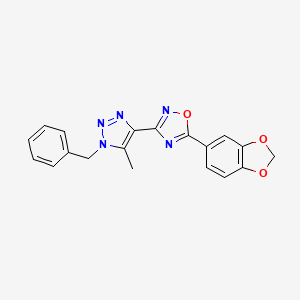

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

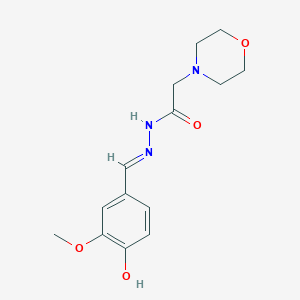

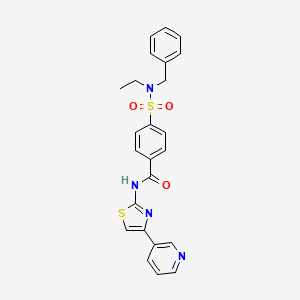

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)

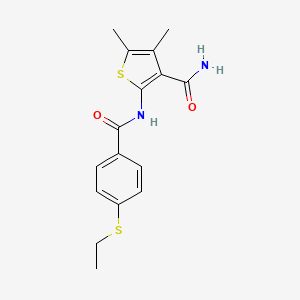

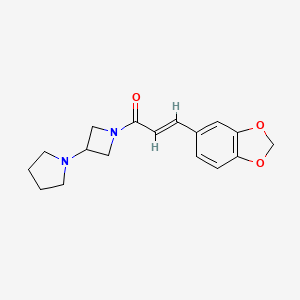

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)